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molecular formula C9H5ClFNO3 B8289082 5-(2-Chloro-6-fluorophenyl)oxazolidine-2,4-dione

5-(2-Chloro-6-fluorophenyl)oxazolidine-2,4-dione

Cat. No. B8289082
M. Wt: 229.59 g/mol
InChI Key: MGXCYBJZYSTREA-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

Ethyl 1-(2-chloro-6-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride (15.0 g., 0.056 mole) and triethylamine (16.8 g., 23.3 ml., 0.167 mole) were taken into 560 ml. of tetrahydrofuran and cooled to 0° C. Phosgene was bubbled through the reaction mixture for 35 minutes. It was then stirred for 2.5 hours at room temperature, poured into 600 cc. of crushed ice and extracted with three portions of ethyl acetate. The combined extracts were washed with water, washed with brine, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to product (14.4 g.). Recrystallization from toluene afforded purified 5-(2-chloro-6-fluorophenyl)oxazolidine-2,4-dione [10.7 g., 83%; m.p. 153°-155° C.; ir (KBr) 1820, 1740 cm-1 ].
Name
Ethyl 1-(2-chloro-6-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:4]=1[CH:10]([OH:16])[C:11](=[NH:15])[O:12]CC.C(N(CC)CC)C.[O:24]1CCC[CH2:25]1>>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:4]=1[CH:10]1[O:16][C:25](=[O:24])[NH:12][C:11]1=[O:15] |f:0.1|

Inputs

Step One
Name
Ethyl 1-(2-chloro-6-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.ClC1=C(C(=CC=C1)F)C(C(OCC)=N)O
Step Two
Name
Quantity
23.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was then stirred for 2.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Phosgene was bubbled through the reaction mixture for 35 minutes
Duration
35 min
ADDITION
Type
ADDITION
Details
poured into 600 cc
EXTRACTION
Type
EXTRACTION
Details
of crushed ice and extracted with three portions of ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to product (14.4 g.)
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene
CUSTOM
Type
CUSTOM
Details
afforded
CUSTOM
Type
CUSTOM
Details
purified 5-(2-chloro-6-fluorophenyl)oxazolidine-2,4-dione [10.7 g., 83%; m.p. 153°-155° C.; ir (KBr) 1820, 1740 cm-1 ]

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
ClC1=C(C(=CC=C1)F)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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